NECA
NECA
N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It is functionally related to an adenosine.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
Brand Name:
Vulcanchem
CAS No.:
35920-39-9
VCID:
VC0005598
InChI:
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
SMILES:
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula:
C12H16N6O4
Molecular Weight:
308.29 g/mol
NECA
CAS No.: 35920-39-9
Cat. No.: VC0005598
Molecular Formula: C12H16N6O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It is functionally related to an adenosine. A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity. |
|---|---|
| CAS No. | 35920-39-9 |
| Molecular Formula | C12H16N6O4 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
| Standard InChI | InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 |
| Standard InChI Key | JADDQZYHOWSFJD-FLNNQWSLSA-N |
| Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
| SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Appearance | A solid |
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